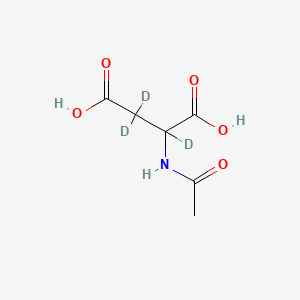

2-Acetamido-2,3,3-trideuteriobutanedioic acid

Descripción general

Descripción

Isotope labelled N-Acetyl-D,L-aspartic acid is used in biological studies for metabolic alterations associated with schizophrenia.

Mecanismo De Acción

Mode of Action

It is known that the compound is a deuterium-labeled version of n-acetyl-dl-aspartic acid . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within the body .

Pharmacokinetics

The use of deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of the compound .

Actividad Biológica

2-Acetamido-2,3,3-trideuteriobutanedioic acid, also known as D3-acetamido butanedioic acid, is a deuterated derivative of the amino acid aspartic acid. Its unique isotopic labeling provides insights into various biological processes and interactions at a molecular level. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of deuterium (D) isotopes in the structure alters its physical and chemical properties compared to its non-deuterated counterparts. This modification can enhance stability and influence metabolic pathways.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The deuterated form may affect:

- Enzyme Kinetics : The presence of deuterium can alter reaction rates in enzymatic processes due to kinetic isotope effects.

- Metabolic Pathways : It may influence pathways involving amino acids and neurotransmitter synthesis, particularly in the context of neurodegenerative diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties by modulating excitotoxicity pathways associated with neurodegenerative conditions like Huntington's disease (HD) .

- Influence on Metabolism : The compound has been shown to impact glucose metabolism and energy production within cells, potentially through its effects on mitochondrial function .

- Potential Therapeutic Applications : Given its structural similarity to naturally occurring amino acids, it may serve as a scaffold for developing new therapeutic agents targeting metabolic disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Research Findings

Case Study: Neuroprotective Properties

A study conducted on animal models using this compound revealed significant neuroprotective effects when administered during excitotoxic challenges. The compound was found to reduce neuronal cell death and preserve cognitive functions in models mimicking Huntington's disease symptoms .

Propiedades

IUPAC Name |

2-acetamido-2,3,3-trideuteriobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/i2D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCIMWXFLJLIA-OVLJBECYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.